

Spectroscopic analysis of N,N-Dimethyldecanamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: N,N-Dimethyldecanamide

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Spectroscopic Analysis of N,N-Dimethyldecanamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **N,N-Dimethyldecanamide**, a fatty amide used in various industrial and scientific applications.[1][2][3] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Molecular Structure and Properties

N,N-Dimethyldecanamide is a tertiary amide with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol .[1][4][5][6][7][8] Its structure consists of a ten-carbon acyl chain attached to a dimethylamino group.



Property	Value
Molecular Formula	C12H25NO
Molecular Weight	199.33 g/mol [1][4]
CAS Number	14433-76-2[1][4][5][6][7][8]
Boiling Point	110-111°C at 0.5 mmHg
Density	0.862 g/cm ³ [2]
Solubility	Not miscible or difficult to mix with water[2][9]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N,N-Dimethyldecanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of **N,N-Dimethyldecanamide** provide characteristic signals corresponding to the different chemical environments of the protons and carbons in the molecule.

The ¹H NMR spectrum of **N,N-Dimethyldecanamide** in CDCl₃ shows distinct peaks for the methyl and methylene protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.9	S	6H	N(CH ₃) ₂
~2.2	t	2H	-CH ₂ -C=O
~1.6	m	2H	-CH2-CH2-C=O
~1.3	m	12H	-(CH ₂) ₆ -
~0.9	t	3H	-CH₃



Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~173	C=O
~37, 35	N(CH ₃) ₂
~34	-CH ₂ -C=O
~32, 29, 25, 22	-(CH ₂) ₇ -
~14	-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N,N-Dimethyldecanamide** shows characteristic absorption bands for the amide and alkyl groups.[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~1645	Strong	C=O stretch (tertiary amide)
~1465	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **N,N-Dimethyldecanamide** shows



the molecular ion peak and several characteristic fragment ions.[4]

m/z	Relative Intensity	Assignment
199	Moderate	[M]+ (Molecular Ion)
184	Low	[M-CH ₃] ⁺
86	High	[CH ₂ C(O)N(CH ₃) ₂] ⁺
72	High	[C(O)N(CH ₃) ₂] ⁺

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for a compound like **N,N- Dimethyldecanamide**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of N,N-Dimethyldecanamide in about 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy



Sample Preparation:

For a liquid sample like N,N-Dimethyldecanamide, a thin film can be prepared by placing a
drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
plates.

Instrumentation and Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
- Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of **N,N-Dimethyldecanamide** in a volatile organic solvent such as methanol or dichloromethane.
- Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

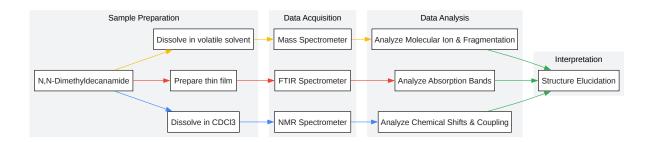
Instrumentation and Data Acquisition:

- Use a mass spectrometer equipped with an electron ionization (EI) source.
- Set the ionization energy to 70 eV.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **N,N-Dimethyldecanamide**. For more detailed analysis or specific applications, further experimental work and data interpretation may be required.

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